6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts. The specific methods for industrial production would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and hydrazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur at the triazine core and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential activity as an antimicrobial or anticancer agent. Research may focus on its interaction with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, inhibiting their activity. The triazine core and various substituents can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, for example, may enhance its ability to form halogen bonds, while the nitrophenyl group can participate in electron-withdrawing interactions.
Properties
Molecular Formula |
C28H23BrN8O3 |
---|---|
Molecular Weight |
599.4 g/mol |
IUPAC Name |
2-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C28H23BrN8O3/c1-17-3-8-22(15-18(17)2)32-27-33-26(31-21-9-11-23(12-10-21)37(38)39)34-28(35-27)36-30-16-24-13-14-25(40-24)19-4-6-20(29)7-5-19/h3-16H,1-2H3,(H3,31,32,33,34,35,36)/b30-16+ |
InChI Key |
ANXBOHLVLKFTNI-OKCVXOCRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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